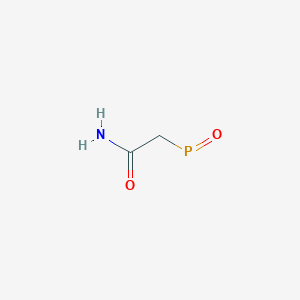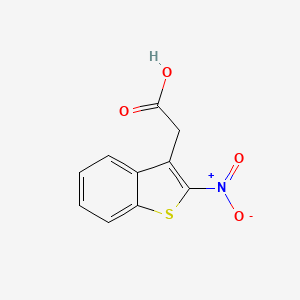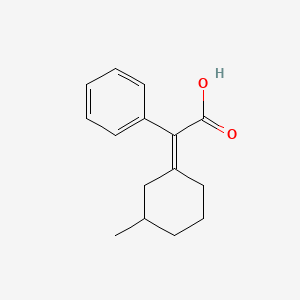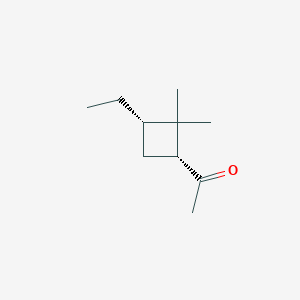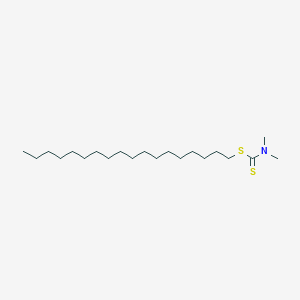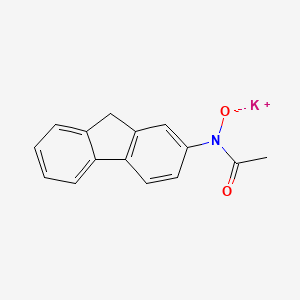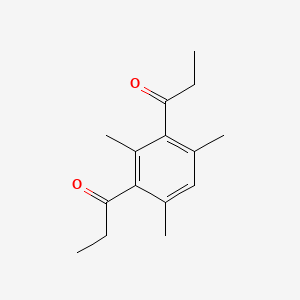
1,3,3-Triphenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Triphenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5. The presence of three phenyl groups attached to the pyrrolidine ring makes it a unique and interesting compound for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Triphenylpyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of triphenylamine with maleic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1,3,3-Triphenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,3,3-Triphenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 1,3,3-triphenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase isoenzymes, which are implicated in various physiological processes.
類似化合物との比較
Similar Compounds
Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione, used as an anticonvulsant.
Methsuximide: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, also used in the treatment of seizures.
Phensuximide: 1-methyl-3-phenylpyrrolidine-2,5-dione, another anticonvulsant.
Uniqueness
1,3,3-Triphenylpyrrolidine-2,5-dione is unique due to the presence of three phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5685-18-7 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
1,3,3-triphenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H17NO2/c24-20-16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChIキー |
VYDYXMARQJVPRI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

